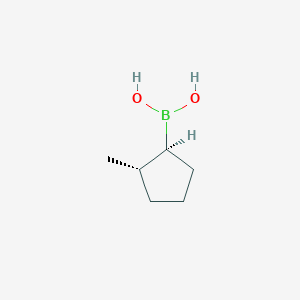
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate is an organic compound that features a benzodioxole ring and a difluoroacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzodioxole and ethyl difluoroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoroacetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate can be compared with other similar compounds:
Propriétés
Numéro CAS |
1027514-05-1 |
|---|---|
Formule moléculaire |
C11H10F2O4 |
Poids moléculaire |
244.19 g/mol |
Nom IUPAC |
ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H10F2O4/c1-2-15-10(14)11(12,13)7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3 |
Clé InChI |
DTVVZXVZBMSZAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC2=C(C=C1)OCO2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)





![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)





